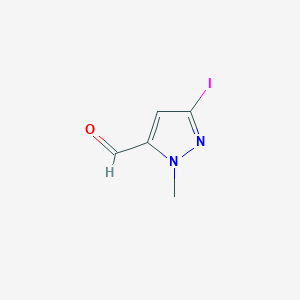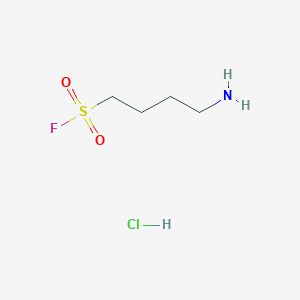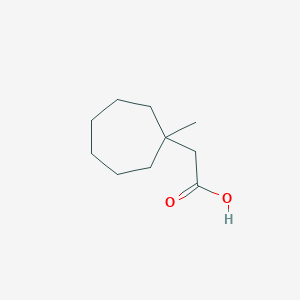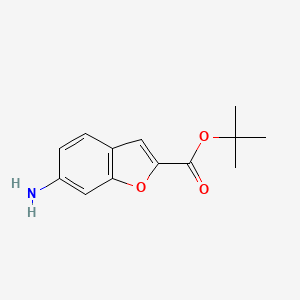![molecular formula C6H8BrI B13497939 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-iodobicyclo[111]pentane is an organic compound that features a bicyclo[111]pentane core structure with bromomethyl and iodine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Iodine Substituent: The iodine substituent can be introduced through a halogen exchange reaction using a suitable iodine source such as sodium iodide (NaI) in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen or carbon-carbon bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The iodine substituent can be reduced to form a hydrogen-substituted bicyclo[1.1.1]pentane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(azidomethyl)-3-iodobicyclo[1.1.1]pentane, while oxidation with potassium permanganate can yield this compound-1-carboxylic acid.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The unique structural properties of this compound make it a valuable scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: The bicyclo[1.1.1]pentane core structure imparts rigidity and stability to materials, making this compound useful in the design of novel polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of a bromomethyl group. The substitution of chlorine for bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane: This compound has a fluorine substituent instead of iodine. The presence of fluorine can influence the compound’s electronic properties and its behavior in chemical reactions.
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane: This compound has a methyl group instead of iodine
The uniqueness of this compound lies in its combination of bromomethyl and iodine substituents, which provide a balance of reactivity and stability, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C6H8BrI |
|---|---|
Poids moléculaire |
286.94 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
Clé InChI |
CXQSWFWWCJDXDH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
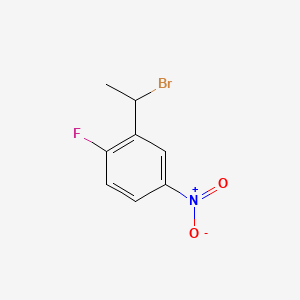
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
